molecular formula C8H10N2O4S B589674 Methyl 4-(sulfamoylamino)benzoate CAS No. 127903-04-2

Methyl 4-(sulfamoylamino)benzoate

Cat. No.: B589674
CAS No.: 127903-04-2
M. Wt: 230.238
InChI Key: XQDZHRMERWTCKU-UHFFFAOYSA-N
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Description

Methyl 4-(sulfamoylamino)benzoate is a sulfonamide derivative that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is synthesized by the reaction of 4-aminobenzoic acid with methanesulfonyl chloride, followed by esterification with methanol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(sulfamoylamino)benzoate involves a two-step process:

    Reaction of 4-aminobenzoic acid with methanesulfonyl chloride: This step forms the sulfonamide intermediate.

    Esterification with methanol: The intermediate is then esterified to produce this compound.

Industrial Production Methods

In industrial settings, the synthesis is scaled up using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography ensures the production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(sulfamoylamino)benzoate undergoes various chemical reactions, including:

    Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Products include sulfonic acids and other oxidized derivatives.

    Reduction: Products include amines and alcohols.

    Substitution: Products vary depending on the nucleophile used but generally include substituted sulfonamides.

Scientific Research Applications

Methyl 4-(sulfamoylamino)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an antimicrobial agent due to its sulfonamide structure.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of bacterial infections.

    Industry: Utilized in the production of pharmaceuticals and as an intermediate in the synthesis of other chemical compounds

Mechanism of Action

The mechanism of action of Methyl 4-(sulfamoylamino)benzoate involves its interaction with bacterial enzymes, inhibiting their function and thereby exerting antimicrobial effects. The sulfonamide group mimics the structure of para-aminobenzoic acid, a substrate for bacterial enzyme dihydropteroate synthase, leading to competitive inhibition and disruption of folic acid synthesis .

Comparison with Similar Compounds

Similar Compounds

  • 4-sulfamoylbenzoic acid
  • N-substituted 4-sulfamoylbenzoic acid derivatives
  • Methyl 4-(chlorosulfonyl)benzoate

Uniqueness

Methyl 4-(sulfamoylamino)benzoate stands out due to its specific ester functional group, which can influence its solubility, reactivity, and overall biological activity. Compared to other sulfonamide derivatives, it offers unique properties that make it suitable for specific applications in medicinal chemistry and industrial processes .

Properties

IUPAC Name

methyl 4-(sulfamoylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O4S/c1-14-8(11)6-2-4-7(5-3-6)10-15(9,12)13/h2-5,10H,1H3,(H2,9,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQDZHRMERWTCKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NS(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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